![molecular formula C12H10N4O2S B3073511 3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-13-5](/img/structure/B3073511.png)
3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Vue d'ensemble
Description
The compound “3-(7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group . It has been proposed as a possible surrogate of the purine ring due to its structural similarities .
Synthesis Analysis
The synthesis of TP derivatives has been reported in various studies . For example, the TP heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . Different synthetic methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .
Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Applications De Recherche Scientifique
Structural Elucidation and Antimicrobial Evaluation
Research has demonstrated the utility of thiophene-based compounds in the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones with antimicrobial activities. A study by Gomha et al. (2018) utilized 1,3-Di(thiophen-2-yl)prop-2-en-1-one in synthesizing two new series of these compounds, which showed mild antimicrobial activities upon evaluation. The study highlights the potential of such compounds in developing new antimicrobial agents (Gomha et al., 2018).
Synthesis and Characterization for Antibacterial Activity
Another study by Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. This compound exhibited antibacterial activity against various microbial strains, showing its potential as a base for developing new antibacterial agents (Lahmidi et al., 2019).
Tuberculostatic Activity
Titova et al. (2019) explored the synthesis of structural analogs of a promising antituberculous agent, highlighting the importance of thiophene derivatives in the fight against tuberculosis. The compounds synthesized showed potential tuberculostatic activity, underlining the significance of these molecular frameworks in developing new treatments for tuberculosis (Titova et al., 2019).
Anticancer Potential
Research by Fares et al. (2014) introduced new 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidines with observed cytotoxic activity against cancer cell lines. Notably, some compounds exhibited significant antitumor activity, suggesting the therapeutic potential of these structures in cancer treatment (Fares et al., 2014).
Novel Synthesis Techniques
A study by Frizzo et al. (2014) highlighted the use of ultrasonic irradiation in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, demonstrating an efficient methodology that offers several advantages over traditional synthesis methods, including shorter reaction times and high yields (Frizzo et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as π-interactions
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Compounds with similar structures have shown various biological activities, such as anti-inflammatory effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of MFCD10001595 is not well-documented. Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s activity. For instance, the compound is stored at room temperature, suggesting that it is stable under these conditions .
Propriétés
IUPAC Name |
3-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-11(18)4-3-10-14-12-13-6-5-8(16(12)15-10)9-2-1-7-19-9/h1-2,5-7H,3-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYMHXSAGFNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



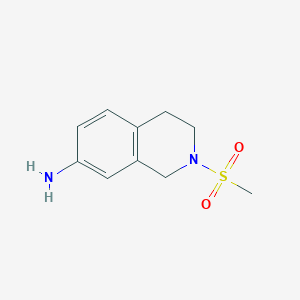
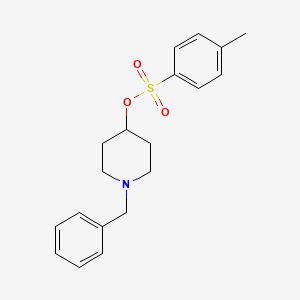



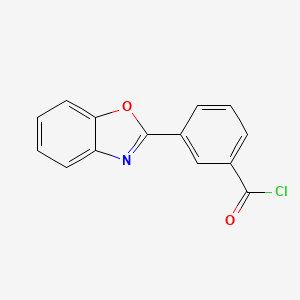
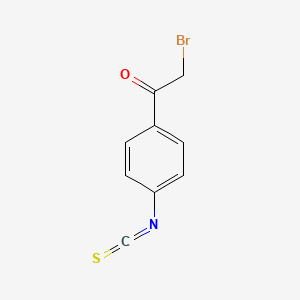
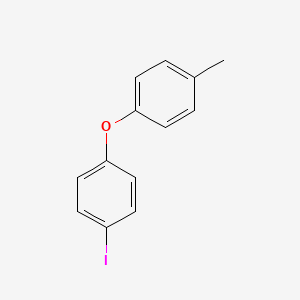
![3-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3073489.png)
![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)
![3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073514.png)
![3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073528.png)
![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)
![3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073543.png)